RTI-118

描述

RTI-118 是一种新型的小分子神经肽 S 受体拮抗剂。 神经肽 S 是一种神经递质,它激活神经肽 S 受体以调节各种生物功能,包括焦虑样行为、进食和药物强化 。 This compound 已显示出在降低大鼠的可卡因自我给药方面的潜力,使其成为治疗物质滥用障碍的有希望的候选药物 .

准备方法

RTI-118 的合成涉及多个步骤,从制备关键中间体开始。 合成路线通常包括二苯基四氢-1H-恶唑并[3,4-α]吡嗪-3(5H)-酮的形成,然后进行手性拆分并转化为具有生物活性的化合物 。 反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保所需产品的纯度和收率

化学反应分析

RTI-118 经历各种化学反应,包括:

氧化: 该反应涉及添加氧或去除氢。常见试剂包括高锰酸钾和三氧化铬。

还原: 该反应涉及添加氢或去除氧。常见试剂包括氢化锂铝和硼氢化钠。

取代: 该反应涉及用另一个官能团取代一个官能团。常见试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound 的氧化可能产生具有改变的生物活性的氧化衍生物 .

科学研究应用

Pharmacological Research

RTI-118 serves as a crucial tool in pharmacological studies aimed at understanding the neuropeptide S receptor's role in addiction and anxiety. By antagonizing this receptor, researchers can investigate its influence on behaviors associated with drug reinforcement and anxiety-like symptoms. Studies have demonstrated that this compound can significantly reduce cocaine self-administration in animal models, suggesting its potential as a therapeutic agent for substance use disorders .

Substance Abuse Treatment

Research indicates that this compound may be effective in treating cocaine addiction. In various studies, it has been shown to decrease cocaine-seeking behavior and self-administration in rats without significantly affecting food-maintained responding. This specificity suggests that this compound could be developed into a treatment option for individuals with cocaine dependency .

Behavioral Studies

This compound has been utilized in behavioral pharmacology to assess its effects on intracranial self-stimulation (ICSS), a method used to evaluate the reinforcing properties of drugs. In experiments, this compound effectively blocked cocaine-induced facilitation of ICSS, indicating its potential to mitigate the rewarding effects of cocaine .

Mechanistic Studies

The compound's mechanism of action involves antagonism of the neuropeptide S receptor, which is a G-protein-coupled receptor. By inhibiting this receptor, this compound alters neurotransmitter release patterns associated with anxiety and reward pathways, providing insights into the neurobiological underpinnings of addiction .

Data Summary

Study 1: Cocaine Self-Administration

In a pivotal study by Schmoutz et al. (2012), this compound was administered to rats to evaluate its effects on cocaine self-administration. The results showed that doses ranging from 5 to 30 mg/kg significantly reduced cocaine intake while having minimal impact on food-maintained behavior. This study highlighted this compound's potential as a selective treatment for cocaine addiction.

Study 2: Intracranial Self-Stimulation

Another investigation compared the effects of this compound with those of U69,593, a kappa opioid receptor agonist, on ICSS in rats. The findings indicated that this compound effectively blocked cocaine-induced increases in ICSS rates, reinforcing its role as an antagonist that can mitigate the rewarding effects of drugs like cocaine .

Study 3: Pharmacological Selectivity

Research conducted by Hassler et al. (2014) assessed the pharmacological selectivity of this compound against various G-protein-coupled receptors and ion channels. The study concluded that this compound exhibited a favorable profile for targeting the neuropeptide S receptor over other receptors, supporting its development as a focused therapeutic agent for addiction-related disorders .

作用机制

RTI-118 通过拮抗神经肽 S 受体来发挥其作用。 该受体是一种 G 蛋白偶联受体,当被神经肽 S 激活时,它会调节各种生物功能 。 通过阻断这种受体,this compound 可以降低可卡因等药物的强化作用,从而减少动物模型中的自我给药和寻求行为 。 所涉及的分子靶标和途径包括调节与奖励和强化相关的神经递质释放和信号通路 .

相似化合物的比较

生物活性

RTI-118 is a small-molecule antagonist of the neuropeptide S receptor (NPSR), which plays a significant role in various biological functions such as anxiety regulation, feeding behaviors, and drug reinforcement. This compound has garnered attention for its potential therapeutic applications, particularly in treating substance use disorders.

This compound functions primarily by antagonizing the neuropeptide S receptor, a G-protein-coupled receptor that modulates several biological processes upon activation by neuropeptide S. The antagonism of this receptor can lead to decreased anxiety-like behaviors and reduced drug-seeking behavior in animal models, highlighting its potential in addiction therapy.

Pharmacological Properties

Research has demonstrated that this compound exhibits significant pharmacological effects in both in vitro and in vivo studies:

- In vitro Studies : this compound has shown effective antagonism of NPSR in calcium mobilization assays, with a potency measured at nM. This indicates its capability to block the receptor's activation effectively .

- In vivo Studies : Animal studies have indicated that this compound can reduce cocaine self-administration and cue-induced reinstatement of drug-seeking behavior. Specifically, it has been shown to selectively reduce cocaine self-administration at doses ranging from 10 to 20 mg/kg without affecting food-maintained responding, suggesting a targeted action against drug reinforcement .

Comparative Efficacy

The efficacy of this compound can be compared to other NPSR antagonists. For example, while another compound (SHA-68) demonstrated similar effects at higher doses, this compound achieved these effects at lower doses, indicating a potentially better therapeutic profile. The following table summarizes the comparative potency and efficacy of this compound against other known antagonists:

| Compound | Potency (nM) | Effect on Cocaine Self-administration | Effect on Food-maintained Responding |

|---|---|---|---|

| This compound | 109 | Reduced at 10-20 mg/kg | No effect |

| SHA-68 | 13.9 | Reduced at 30 mg/kg | Decreased |

Case Study: Substance Use Disorder Treatment

In a controlled study involving rats trained to self-administer cocaine, this compound was administered to evaluate its impact on drug-seeking behavior. The results indicated that rats receiving this compound displayed significantly lower rates of cocaine self-administration compared to control groups. This study supports the hypothesis that antagonism of NPSR can mitigate addictive behaviors .

Research Findings

- Anxiety Reduction : In behavioral assays, this compound administration led to decreased anxiety-like behaviors in rodents, measured through elevated plus maze tests and open field tests.

- Feeding Behavior : Studies have also indicated that this compound affects feeding behavior, with treated animals showing altered food intake patterns compared to untreated controls.

- Potential for Broader Applications : Beyond addiction treatment, the modulation of anxiety and feeding behaviors suggests potential applications for this compound in treating other psychiatric disorders.

属性

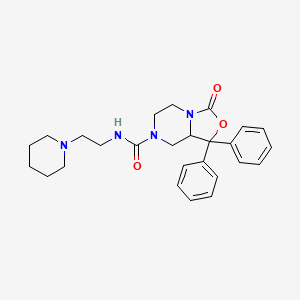

IUPAC Name |

3-oxo-1,1-diphenyl-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N4O3/c31-24(27-14-17-28-15-8-3-9-16-28)29-18-19-30-23(20-29)26(33-25(30)32,21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-2,4-7,10-13,23H,3,8-9,14-20H2,(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDDRYMIPIEXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCNC(=O)N2CCN3C(C2)C(OC3=O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。